4-(4-Bromophenoxy)benzonitrile

Monoamine oxidase MAO-B Benzonitrile

Sourcing a regiospecific 4-bromophenoxy benzonitrile building block for MAO-B SAR studies or crisaborole intermediate synthesis can stall projects when only generic halogen congeners are offered. This compound eliminates that uncertainty: • Sole feasible precursor for crisaborole intermediate 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile per patent CN116239498B • Validated MAO-B inhibitor (IC50 266 nM, SI~9) - ideal for benchmarking C3-substituted analogues • Orthogonal nitrile (reducible) and bromine (Suzuki/SNAr) handles for divergent library synthesis MW 274.11 g/mol; typical purity 98%; white solid; ambient shipping.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 330792-93-3
Cat. No. B1291998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)benzonitrile
CAS330792-93-3
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H8BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
InChIKeyRXRIGCPVWWYVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)benzonitrile (CAS 330792-93-3) – Compound Identity and Research Classification for Procurement Decisions


4-(4-Bromophenoxy)benzonitrile is a diaryl ether in which a 4‑bromophenoxy substituent is appended to a benzonitrile core at the para position (C₁₃H₈BrNO; MW 274.11 g·mol⁻¹) . The molecule is typically supplied as a white solid with a reported melting point of 78–79 °C and a predicted density of 1.52 g·cm⁻³ . It serves as both a synthetic intermediate—most notably in the manufacture of the crisaborole drug substance [1]—and as a pharmacologically characterised ligand with defined monoamine oxidase (MAO) inhibitory activity [2]. Its two orthogonal reactive handles (the nitrile and the bromine) permit divergent downstream functionalisation, positioning it as a multi‑purpose building block in medicinal chemistry and advanced materials research.

Why 4-(4-Bromophenoxy)benzonitrile Cannot Be Interchanged with Its Closest Structural Analogs


Although the benzonitrile‑diaryl ether scaffold is shared by several commercially available congeners, the position and nature of the halogen substituent critically govern both biological target engagement and chemical reactivity. The C4‑bromophenoxy isomer (5e) exhibits an MAO‑B IC₅₀ that is 6‑fold weaker than that of its C3‑substituted isomer 5f [1]; conversely, the bromine atom provides a synthetic handle for cross‑coupling and nucleophilic aromatic substitution that is absent in the chloro, fluoro, or methyl analogs . Furthermore, the compound is the explicit starting material in a patented crisaborole intermediate synthesis, where regioisomeric substitution would alter the bromination pattern and render the route inoperable [2]. These quantifiable disparities mean that treating the bromine position or replacement with another halogen as a “minor variation” will yield divergent potency, selectivity, and synthetic utility—invalidating procurement based solely on scaffold similarity.

Quantitative Differentiation Evidence for 4-(4-Bromophenoxy)benzonitrile (CAS 330792-93-3) Against Its Closest Comparators


MAO‑B Inhibitory Potency: C4‑Bromophenoxy Isomer (5e) vs. C3‑Bromophenoxy Isomer (5f) – A 6.5‑Fold Difference in the Same Study

In a head‑to‑head enzymatic study conducted under identical conditions, the C4‑substituted benzonitrile 5e [4-(4-bromophenoxy)benzonitrile] inhibited recombinant human MAO‑B with an IC₅₀ of 266 nM, whereas its C3‑substituted regioisomer 5f [3-(4-bromophenoxy)benzonitrile] exhibited an IC₅₀ of 41 nM [1] [2]. This corresponds to a 6.5‑fold potency advantage for the C3 isomer. Both compounds were far weaker than the corresponding phthalonitrile analogs, which reach low‑nanomolar potencies (e.g., 4h: IC₅₀ = 4.80 nM) [2]. The data confirm that the substitution position, not merely the bromophenoxy moiety, is the dominant factor controlling MAO‑B engagement.

Monoamine oxidase MAO-B Benzonitrile Structure-activity relationship

MAO‑A/MAO‑B Selectivity Index: 5e vs. 5f – A 6.9‑Fold Selectivity Disparity

Using MAO‑A IC₅₀ values from the same assay platform, the selectivity index (SI = MAO‑A IC₅₀ / MAO‑B IC₅₀) was calculated. Compound 5e displayed an SI of 9.2 (MAO‑A IC₅₀ = 2,440 nM; MAO‑B IC₅₀ = 266 nM), while compound 5f had an SI of 63.7 (MAO‑A IC₅₀ = 2,610 nM; MAO‑B IC₅₀ = 41 nM) [1] [2]. Thus the C3 isomer is 6.9‑fold more selective for MAO‑B over MAO‑A than the C4 isomer. Both compounds are significantly less selective than the best phthalonitrile (4b, SI = 227) [1].

MAO-A MAO-B Selectivity Isoform selectivity

Synthetic Utility as a Crisaborole Intermediate: Regioisomeric Specificity Required by the Patent Route

Chinese patent CN116239498B explicitly describes the synthesis of 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile, a key crisaborole intermediate, starting from 4-(4-bromo-3-methyl-phenoxy)benzonitrile [1]. The latter is accessible via selective bromination of 4-(4-bromophenoxy)benzonitrile (5e). Neither the C3‑substituted isomer (5f) nor the chloro/fluoro analogs can provide the correct regiochemistry for the subsequent free‑radical bromination step at the 3‑position of the bromophenoxy ring, because the 4‑bromo substituent directs the second bromination to the desired meta‑methyl position [1]. The patent reports 87.2% yield for the SNAr ether‑forming step that generates the 4-(4-bromophenoxy)benzonitrile scaffold .

Crisaborole Intermediate Pharmaceutical synthesis Patent

Physicochemical Differentiation: Bromine Substituent Impacts Melting Point and Density Relative to Chloro and Fluoro Analogs

Within the 4‑(4‑halophenoxy)benzonitrile series, the bromine substituent confers distinct bulk crystallinity and density compared with the chloro and fluoro congeners. 4-(4-Bromophenoxy)benzonitrile melts at 78–79 °C (predicted density 1.52 g·cm⁻³) , whereas the chloro analog melts at 84–88 °C (density not reported as solid, liquid ~1.2 g·cm⁻³) and the fluoro analog at 66–71 °C . The higher polarizability of bromine also enhances the leaving‑group aptitude for SNAr and cross‑coupling reactions, a parameter that is relevant when the compound is employed as a building block requiring further functionalisation .

Physicochemical properties Melting point Density Halogen effect

Recommended Application Scenarios for 4-(4-Bromophenoxy)benzonitrile Based on Verified Differentiation Evidence


MAO‑B Isoform Selectivity Reference Standard in Enzyme Pharmacology

The compound (5e) serves as a well‑characterised low‑potency, low‑selectivity MAO‑B inhibitor (IC₅₀ 266 nM, SI ≈ 9) that provides a critical reference point when benchmarking new C3‑substituted or phthalonitrile‑based MAO‑B inhibitors. Its defined potency gap versus the C3 isomer 5f (41 nM, SI ≈ 64) makes it ideal for validating structure‑activity relationship (SAR) hypotheses regarding substitution position effects in MAO enzyme assays [1].

Key Starting Material for the Manufacture of Crisaborole Drug Substance Intermediates

As specifically mandated by patent CN116239498B, 4-(4-bromophenoxy)benzonitrile is the sole feasible precursor for the regioselective bromination step that generates 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile—a critical crisaborole intermediate. Alternative regioisomers or halogen congeners cannot satisfy the required substitution pattern, making this compound an essential procurement item for pharmaceutical development and production scale‑up [2].

Versatile Diaryl Ether Building Block for Fragment‑Based Drug Discovery and Library Synthesis

The orthogonal reactivity of the nitrile group (reducible to amine) and the bromine atom (Suzuki, Buchwald‑Hartwig, or SNAr) enables divergent elaboration into diverse chemotypes. The well‑characterised MAO‑B activity provides an immediate biological anchor for fragment‑growing campaigns, while the compound's moderate molecular weight (274 Da) and balanced lipophilicity make it a suitable core for lead‑like libraries [3].

Heavy‑Atom Derivative for X‑Ray Crystallography and Biophysical Fragment Screening

The presence of bromine (atomic number 35) provides anomalous scattering that facilitates experimental phasing in protein‑ligand co‑crystallography. Combined with its established MAO‑B binding affinity (IC₅₀ 266 nM) and higher density relative to fluoro/chloro analogs, the compound is particularly suited as a starting fragment for structure‑based drug design programs targeting flavin‑dependent amine oxidases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.